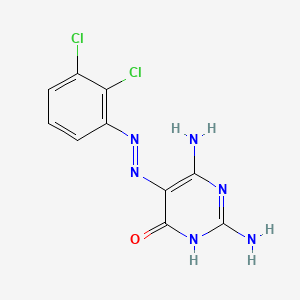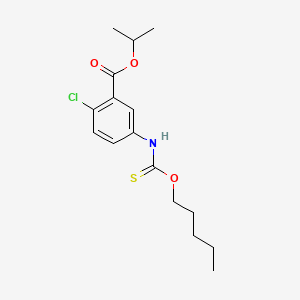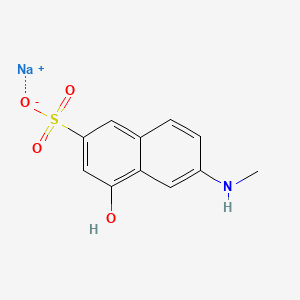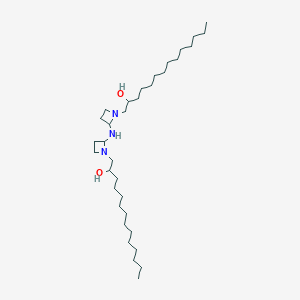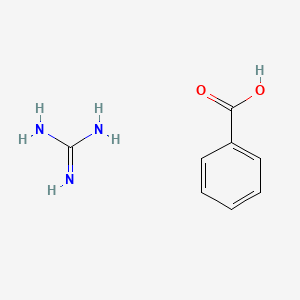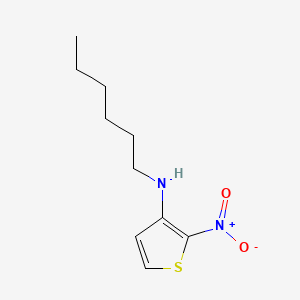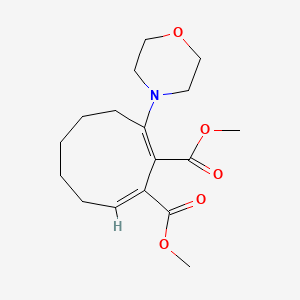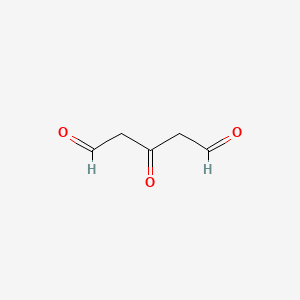
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones. These compounds are characterized by a cyclohexene ring with a ketone functional group. The presence of ethyl, isopropyl, and methyl groups in the structure can influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethyl, isopropyl, and methyl groups can be introduced through alkylation reactions using suitable alkyl halides and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Hydrogenation: To form the cyclohexene ring.
Selective Alkylation: Using specific catalysts to introduce the desired substituents.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The alkyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum for hydrogenation reactions.
Major Products Formed
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the alkyl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Can act as ligands in catalytic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Participation in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a cyclohexane ring and a ketone group.
2,6-Diisopropylphenol: Similar in having isopropyl groups but with a phenol structure.
5-Methylcyclohex-2-en-1-one: Similar but lacks the ethyl and isopropyl groups.
Uniqueness
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications.
Properties
CAS No. |
97659-28-4 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
5-ethyl-5-methyl-2,6-di(propan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h8,10-11,13H,7,9H2,1-6H3 |
InChI Key |
APXJDWRZHXGCPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC=C(C(=O)C1C(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



